4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide
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Overview
Description
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide typically involves the following steps:
Formation of the bicyclic nonane structure: This step involves the cyclization of appropriate precursors to form the bicyclo[6.1.0]nonane core.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the morpholine ring: This is done through nucleophilic substitution reactions where the morpholine ring is introduced to the bicyclic structure.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide involves its interaction with specific
Properties
CAS No. |
823178-58-1 |
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Molecular Formula |
C13H22BrF2NO |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide |
InChI |
InChI=1S/C13H21F2NO.BrH/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16;/h11H,1-10H2;1H |
InChI Key |
JBVGWXVAYWOBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3.Br |
Origin of Product |
United States |
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